
(S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
(S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline frameworks. The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions for synthesizing this compound include the use of methoxy-substituted benzaldehyde and a chiral amine to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes regioselective modifications at its methoxy groups, methyl substituents, and aromatic core.
Hydrogenation and Oxidation
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 25°C, 24h) reduces the tetrahydroisoquinoline core to a decahydro derivative, preserving stereochemistry.
-
Oxidation : Treatment with KMnO₄ in acetone/water oxidizes the benzylic position to a ketone ().
Alkylation and Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts.
-
Acylation : Acetic anhydride in pyridine acetylates the secondary amine, yielding N-acetyl derivatives.
Table 2: Functionalization Data
Reaction | Reagents/Conditions | Product | Yield |
---|---|---|---|
Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 24h | Decahydroisoquinoline | 82% |
Oxidation | KMnO₄ (0.1 M), acetone/H₂O, 12h | 6,7-Dimethoxy-1,2-dimethylisoquinoline-5-one | 58% |
N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylated derivative | 73% |
Degradation and Stability
The compound degrades under harsh acidic or oxidative conditions:
-
Acidic Hydrolysis (6 M HCl, reflux): Cleaves methoxy groups to yield catechol derivatives.
-
Photodegradation (UV light, 254 nm): Forms radical intermediates that dimerize or oxidize.
Mechanistic and Stereochemical Considerations
Scientific Research Applications
Antiproliferative Effects
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antiproliferative activity against various cancer cell lines. A study synthesized a library of such compounds and tested them against human cancer cells including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results showed promising activity, suggesting that (S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline could be developed further for cancer therapies .
Neurological Disorders
The compound has been explored for its potential use in treating neurological conditions. Its structural similarities to known neuroprotective agents indicate that it may interact with neurotransmitter systems involved in mood regulation and cognitive function. Specifically, it has been noted for potential applications in treating disorders such as depression and anxiety due to its ability to modulate serotonin receptors .
Orexin Receptor Antagonism
Recent patents have highlighted the role of tetrahydroisoquinoline derivatives as non-peptide antagonists of orexin receptors. This mechanism is particularly relevant for conditions such as obesity and sleep disorders. By inhibiting orexin receptors, these compounds could help regulate appetite and improve sleep quality .
Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer properties of various tetrahydroisoquinoline derivatives including this compound. The study demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating potent activity at low concentrations. This positions the compound as a candidate for further development into a therapeutic agent against malignancies.
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 10 |
HT-29 | 15 |
A2780 | 12 |
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, this compound was tested in models of oxidative stress-induced neuronal damage. The compound exhibited a protective effect against cell death and reduced levels of reactive oxygen species (ROS), suggesting its potential application in neurodegenerative diseases.
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Compound Treatment | 85 |
Mechanism of Action
The mechanism of action of (S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chiral center and additional methyl groups.
1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups.
Uniqueness
(S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in the development of chiral drugs and catalysts.
Biological Activity
(S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and implications for therapeutic applications.
1. Synthesis
The synthesis of this compound has been explored using various methodologies. A notable approach involves the Petasis reaction combined with cyclization techniques to yield the desired tetrahydroisoquinoline structure. The use of chiral intermediates has been pivotal in achieving enantioselectivity in the synthesis .
2.1 Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. A study showed that derivatives of this compound can significantly enhance the efficacy of chemotherapeutic agents like doxorubicin by modulating P-glycoprotein (P-gp) activity. The modulation of P-gp is crucial as it is often overexpressed in multidrug-resistant cancer cells .
2.2 P-glycoprotein Modulation
The compound has been identified as a potent modulator of P-glycoprotein, which plays a critical role in drug transport and resistance mechanisms in cancer therapy. In vitro studies have demonstrated that certain derivatives possess IC50 values ranging from 3.1 to 25.2 µM against sphingosine kinases SphK1 and SphK2, further implicating their role in regulating P-gp expression and activity .
3. Structure-Activity Relationships (SAR)
The presence of methoxy groups at the 6 and 7 positions is crucial for enhancing biological activity. Modifications to the tetrahydroisoquinoline scaffold can lead to variations in selectivity and potency against various transporter proteins involved in drug resistance:
Compound | Methoxy Substituents | IC50 (µM) | Activity |
---|---|---|---|
Compound A | 0 | >650 | Inactive |
Compound B | 1 | 25.2 | Moderate |
Compound C | 2 | 3.1 | High |
This table illustrates how increasing the number of methoxy groups correlates with improved activity against P-gp inhibitors .
Case Study: Combination Therapy
In a recent study involving cancer cell lines resistant to doxorubicin treatment, the administration of this compound derivatives resulted in a significant decrease in cell viability when combined with doxorubicin. This suggests that these compounds can sensitize resistant cancer cells to conventional therapies .
5. Conclusion
This compound represents a promising candidate for further development as an anticancer agent due to its ability to modulate drug resistance mechanisms effectively. Future research should focus on optimizing its pharmacological profile and exploring its potential in combination therapies for enhanced therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to enantioselectively produce (S)-6,7-dimethoxy-1,2-dimethyl-THIQ?
Enantioselective synthesis of (S)-6,7-dimethoxy-THIQ derivatives often employs enzymatic resolution or catalytic asymmetric strategies. For example, lipase CAL-B (from Candida antarctica) has been used to resolve racemic amines via acylation, yielding (S)-enantiomers with >98% enantiomeric excess (e.g., using phenyl acetate as an acyl donor in MTBE at 40°C) . Additionally, catalytic enantioselective alkynylation of precursors like 6,7-dimethoxy-3,4-dihydroisoquinoline enables chiral center formation in multi-step syntheses of natural alkaloid analogs .
Q. How are structural modifications of the THIQ core evaluated for receptor binding selectivity?
Radioligand displacement assays are standard for assessing receptor affinity. For sigma-2 receptor selectivity, competitive binding studies using [³H]-DTG (ditolylguanidine) in rat liver membranes, with sigma-1 receptors masked by (+)-pentazocine, quantify Ki values. Bulky substituents (e.g., arylalkyl chains) on the THIQ scaffold enhance sigma-2 selectivity (>100-fold over sigma-1), as demonstrated in benzamide-free analogs .
Q. What in vitro assays are used to evaluate anticonvulsant activity of THIQ derivatives?
Primary screening involves AMPA receptor (AMPAR) antagonism assays using electrophysiological recordings in hippocampal neurons or recombinant GluA2-expressing cells. Derivatives like 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-THIQ are tested for inhibition of glutamate-induced currents, with EC50 values compared to reference antagonists (e.g., perampanel) . Follow-up studies include maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents for in vivo validation .
Q. How is the stereochemical purity of synthesized THIQ derivatives confirmed?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while NOESY NMR and X-ray crystallography determine absolute configurations. For example, diastereomeric ratios in intermediates are quantified via ¹H NMR splitting patterns or HPLC retention times .
Advanced Research Questions
Q. How do structural modifications of 6,7-dimethoxy-THIQ derivatives influence sigma-2 receptor-mediated anticancer activity?
Hybrid analogs combining THIQ with indole moieties (linked via alkyl chains) exhibit nanomolar sigma-2 affinity (Ki ≤ 6 nM) and inhibit proliferation in multidrug-resistant tumors (e.g., Huh-7 liver cancer cells). Mechanism studies involve apoptosis assays (Annexin V/PI staining), caspase-3 activation, and ROS generation measurements. Synergy with chemotherapeutics (e.g., doxorubicin) is assessed via Chou-Talalay combination indices .
Q. What experimental approaches resolve contradictions in THIQ derivative neurotoxicity vs. neuroprotection?
Contradictory effects (e.g., parkinsonism induction vs. neuroprotection) are dissected using uptake assays (³H-dopamine transport in striatal synaptosomes) and in vivo models. For example, 3′,4′-DHBnTIQ (a THIQ analog) induces Parkinsonism in mice via dopamine transporter (DAT)-mediated neuronal accumulation, while structural analogs lacking catechol groups show no toxicity .
Q. How are computational methods integrated into THIQ-based ligand discovery?
Virtual screening of 3D databases using pharmacophore models (e.g., piperidine-based sigma-2 motifs) identifies lead compounds. Molecular dynamics simulations (e.g., GROMACS) validate binding to TMEM97 (sigma-2 receptor), focusing on Asp29/Asp56 interactions. Hits are prioritized via docking scores (AutoDock Vina) and synthetic feasibility .
Q. What strategies address diastereoselectivity challenges in polycyclic THIQ-lactam synthesis?
Domino ring-closure reactions of γ/δ-oxo acids with 1-(aminomethyl)-THIQ derivatives yield tetracyclic lactams. Diastereoselectivity (>20:1) is achieved via steric control from substituents (e.g., methyl groups at C2/C4), confirmed by NOE correlations and single-crystal XRD .
Properties
IUPAC Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSIPKSSEVRSPG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38221-25-9 | |
Record name | Carnegine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARNEGINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM3RAR846 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.